molecular formula C20H21NO3S B2744404 1-butyl-6-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899217-47-1

1-butyl-6-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2744404
CAS RN: 899217-47-1
M. Wt: 355.45
InChI Key: HXRYLRVFLXJNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-6-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the JAK family of enzymes and plays a critical role in the immune system. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Scientific Research Applications

Novel Quinolinone Structures and Their Applications

Quinolinones, including compounds like 1-butyl-6-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one, are studied for their unique properties and potential applications across different fields such as pharmacy, medicine, physics, and engineering. For instance, the analysis of two novel 1–4 quinolinone structures with bromine and nitrobenzyl ligands showcases their adaptability in molecular structure for various applications. These compounds were characterized by methods such as infrared spectroscopy, NMR, and X-ray diffraction, demonstrating their potential in the development of new materials and drugs (Michelini et al., 2019).

Advanced Synthesis Techniques

The compound's relevance extends to the synthesis techniques, such as the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling. This technique underscores an environmentally benign approach to synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, highlighting the importance of 1-butyl-6-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one in advancing green chemistry practices (Xia et al., 2016).

Molecular Dynamics and Docking Studies

Quinolinone derivatives are also pivotal in the field of drug discovery and development. For example, novel isoxazolequinoxaline derivatives have been synthesized and analyzed for their anticancer drug potential through molecular dynamics and docking studies. These studies indicate the significant role of quinolinone derivatives in identifying new therapeutic agents (Abad et al., 2021).

Ecofriendly Ester Sources

The environmental impact of chemical synthesis is a critical concern, addressed by developing metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. Such research emphasizes the role of quinolinone compounds in creating more sustainable chemical processes (Xie et al., 2019).

Antioxidant Properties in Industrial Applications

Besides their applications in medicine and chemistry, quinolinone derivatives have been explored for their antioxidant properties in industrial applications, such as in lubricating grease. Research on synthesized quinolinone derivatives has indicated their efficacy as antioxidants, contributing to the development of more durable and efficient lubricants (Hussein et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-3-4-12-21-14-19(25(23,24)16-8-6-5-7-9-16)20(22)17-13-15(2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRYLRVFLXJNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-1-butyl-6-methylquinolin-4-one

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